

Application of Rosiglitazone-d4 in the Determination of Rosiglitazone Protein Binding

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Compound of Interest

Compound Name: Rosiglitazone-d4-1

Cat. No.: B15623443

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Application Note AN-001

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs used in the management of type 2 diabetes. Its therapeutic effect is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter that influences its distribution, metabolism, and excretion, ultimately affecting its efficacy and potential for drug-drug interactions. Rosiglitazone is known to be extensively bound to plasma proteins, with albumin being the primary binding protein^{[1][2][3]}. Understanding the precise protein binding characteristics of Rosiglitazone is therefore essential for its development and clinical application. Stable isotope-labeled internal standards, such as Rosiglitazone-d4, are instrumental in the accurate quantification of the unbound drug concentration in complex biological matrices like plasma. This application note describes a detailed protocol for determining the plasma protein binding of Rosiglitazone using equilibrium dialysis followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, employing Rosiglitazone-d4 as an internal standard.

Principle

Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma. In this technique, a plasma sample containing the drug is placed in a chamber

separated by a semi-permeable membrane from a buffer-filled chamber. The membrane allows the passage of small molecules like the unbound drug but retains larger molecules such as plasma proteins. The system is allowed to reach equilibrium, at which point the concentration of the unbound drug is the same in both chambers. By measuring the drug concentration in the buffer chamber, the unbound concentration in the plasma can be determined. The total drug concentration is measured in the plasma chamber. The use of Rosiglitazone-d4 as an internal standard in the LC-MS/MS analysis corrects for potential matrix effects and variations in instrument response, ensuring high accuracy and precision of the quantitative results.

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the protein binding of Rosiglitazone.

Parameter	Value	Reference
Plasma Protein Binding	>99%	[4]
Plasma Protein Binding	~99.8%	[1][2][3]
Unbound Fraction (fu) in Plasma	0.389% ± 0.061% (at 1000 ng/mL)	[4]
Binding Affinity to PPAR γ (K _i)	59 nM	[5]
Binding Affinity to PPAR γ (K _i)	74 nM	[5]
Agonist Activity on PPAR γ (EC ₅₀)	60 nM	[6]

Experimental Protocols

1. Equilibrium Dialysis Protocol for Rosiglitazone Plasma Protein Binding

This protocol is designed for the determination of the unbound fraction of Rosiglitazone in human plasma using a 96-well equilibrium dialysis apparatus.

Materials:

- Human plasma (pooled, drug-free)
- Rosiglitazone
- Rosiglitazone-d4 (internal standard)
- Phosphate Buffered Saline (PBS), pH 7.4
- Equilibrium dialysis device (e.g., HTD96b from HTDialysis) with semi-permeable membranes (MWCO 12-14 kDa)
- Incubator shaker
- 96-well plates
- Acetonitrile (ACN)
- LC-MS/MS system

Procedure:

- Preparation of Spiked Plasma:
 - Prepare a stock solution of Rosiglitazone in DMSO.
 - Spike the human plasma with the Rosiglitazone stock solution to achieve a final concentration of 1000 ng/mL. The final DMSO concentration should not exceed 0.5% to avoid effects on protein binding.
- Equilibrium Dialysis Setup:
 - Assemble the 96-well equilibrium dialysis plate according to the manufacturer's instructions.
 - Into the plasma chamber of each well, add 150 μ L of the Rosiglitazone-spiked plasma.
 - Into the corresponding buffer chamber of each well, add 150 μ L of PBS (pH 7.4).
- Incubation:

- Seal the dialysis plate and incubate at 37°C in an incubator shaker with gentle agitation for 4-6 hours to reach equilibrium. The optimal incubation time should be determined in preliminary experiments.
- Sample Collection:
 - After incubation, carefully collect 50 µL aliquots from both the plasma and buffer chambers of each well and transfer to separate 96-well plates.
- Sample Preparation for LC-MS/MS:
 - To the 50 µL aliquot from the buffer chamber, add 50 µL of drug-free human plasma.
 - To the 50 µL aliquot from the plasma chamber, add 50 µL of PBS.
 - To all samples, add 100 µL of ACN containing Rosiglitazone-d4 at a concentration of 100 ng/mL.
 - Vortex the plates for 5 minutes to precipitate proteins.
 - Centrifuge the plates at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
- Calculation of Unbound Fraction:
 - The fraction unbound (f_u) is calculated using the following formula: $f_u = (\text{Concentration in buffer chamber}) / (\text{Concentration in plasma chamber})$

2. LC-MS/MS Analysis Protocol for Rosiglitazone and Rosiglitazone-d4

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

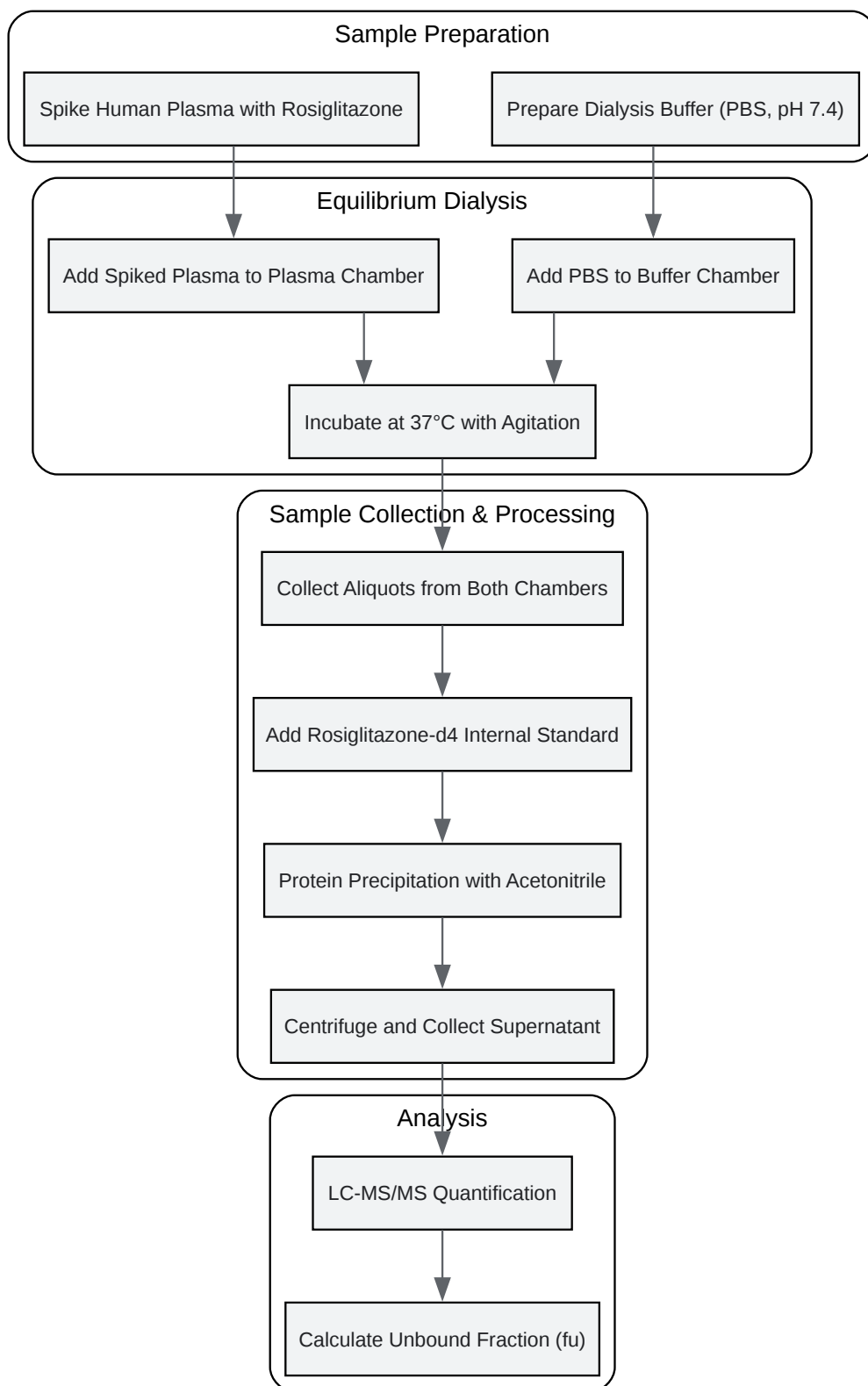
Chromatographic Conditions:

- Column: C18 column (e.g., 50 x 2.1 mm, 3.5 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C

Mass Spectrometric Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
 - Rosiglitazone: m/z 358.1 \rightarrow 135.1[4]
 - Rosiglitazone-d4: m/z 362.1 \rightarrow 139.1
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualizations





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